molecular formula C18H23NO2 B12708685 5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline CAS No. 78052-99-0

5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline

Katalognummer: B12708685
CAS-Nummer: 78052-99-0
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: QCTQQCZCYZTZQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline is an organic compound with a complex structure that includes a dimethoxyphenyl group and a methylaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable propylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethoxyphenethylamine: A compound with a similar structure but different functional groups.

    3,4-Methylenedioxyamphetamine: Another compound with a related structure and different substituents.

Uniqueness

5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

78052-99-0

Molekularformel

C18H23NO2

Molekulargewicht

285.4 g/mol

IUPAC-Name

5-[3-(2,5-dimethoxyphenyl)propyl]-2-methylaniline

InChI

InChI=1S/C18H23NO2/c1-13-7-8-14(11-17(13)19)5-4-6-15-12-16(20-2)9-10-18(15)21-3/h7-12H,4-6,19H2,1-3H3

InChI-Schlüssel

QCTQQCZCYZTZQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CCCC2=C(C=CC(=C2)OC)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.